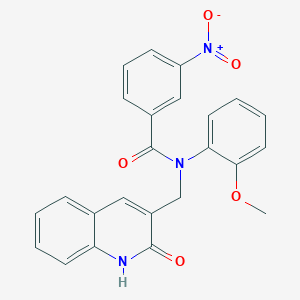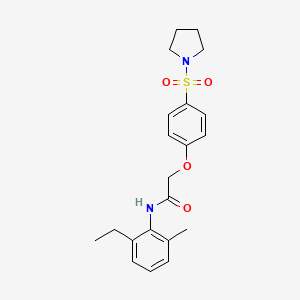
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as EMA401, is a chemical compound that has been extensively studied for its potential therapeutic effects. EMA401 is a small molecule drug that acts as a highly selective antagonist of the angiotensin II type 2 receptor (AT2R).
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have potential therapeutic effects in a variety of conditions, including chronic pain, neuropathic pain, and osteoarthritis. In preclinical studies, this compound has been found to reduce pain behavior and improve functional outcomes in animal models of these conditions.
Mécanisme D'action
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide acts as an antagonist of the AT2R, which is a G protein-coupled receptor that is involved in the regulation of blood pressure, vascular tone, and inflammation. By blocking the AT2R, this compound may reduce inflammation and pain, as well as improve blood flow to affected tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increasing the expression of anti-inflammatory cytokines, such as interleukin-10. This compound has also been found to reduce the activity of pain-sensing neurons in the dorsal root ganglia, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for use in lab experiments, including its high selectivity for the AT2R and its ability to reduce pain behavior in animal models. However, there are also limitations to its use, such as the need for careful dosing and potential off-target effects on other receptors.
Orientations Futures
There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of research is the exploration of its potential therapeutic effects in other conditions, such as inflammatory bowel disease or cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other biological pathways.
Méthodes De Synthèse
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 2-ethyl-6-methylphenol with 4-chloro-3-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group to an amino group, and then the reaction of the resulting amine with 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid. The final product is obtained through purification and crystallization.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-17-8-6-7-16(2)21(17)22-20(24)15-27-18-9-11-19(12-10-18)28(25,26)23-13-4-5-14-23/h6-12H,3-5,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJNGFXFXVUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

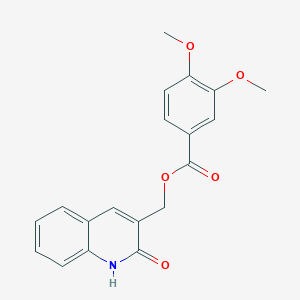
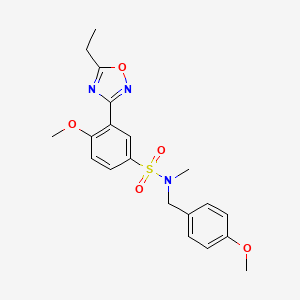
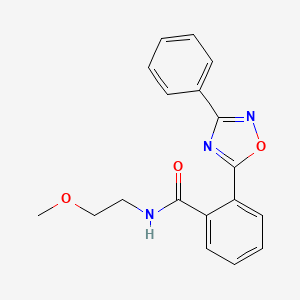

![2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699439.png)
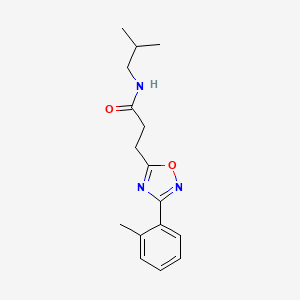
![(E)-N'-(3-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699453.png)
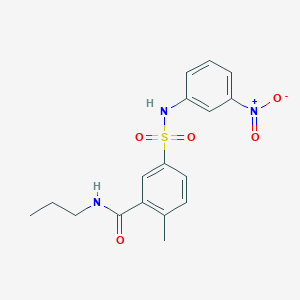

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7699462.png)


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699499.png)
